[trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
Description
[trans-3-[[tert-Butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol (CAS: 1788873-94-8; alternative CAS: 2621939-32-8) is a bicyclic pyrrolizine derivative featuring a hexahydropyrrolizin core substituted with a tert-butyldimethylsilyl (TBS) ether-protected hydroxymethyl group at the trans-3-position and a methanol group at the 8-position. The TBS group is a bulky, lipophilic protecting moiety commonly used to enhance metabolic stability and modulate solubility in medicinal chemistry. This compound is structurally distinct due to its stereochemistry and substitution pattern, making it a valuable intermediate in drug discovery, particularly for targeting enzymes or receptors sensitive to steric and electronic effects.
Properties
IUPAC Name |
[(3R,8R)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2Si/c1-14(2,3)19(4,5)18-11-13-7-9-15(12-17)8-6-10-16(13)15/h13,17H,6-12H2,1-5H3/t13-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZMBVPCOJWAER-UKRRQHHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC2(N1CCC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1CC[C@@]2(N1CCC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S)-5-(Iodomethyl)pyrrolidin-2-one
The conversion of (S)-pyroglutamic acid to (S)-5-(iodomethyl)pyrrolidin-2-one (16 ) involves sequential transformations:
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Esterification : Treatment with SOCl₂ in MeOH yields methyl (S)-5-oxopyrrolidine-2-carboxylate.
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Reduction : NaBH₄ in ethanol reduces the ester to (S)-5-(hydroxymethyl)pyrrolidin-2-one (19 ).
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Tosylation : Reaction with TsCl and Et₃N in CH₂Cl₂ introduces a tosyl group, forming (S)-5-(tosyloxymethyl)pyrrolidin-2-one.
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Iodide Substitution : Displacement of the tosylate with NaI in refluxing MeCN affords 16 in 81% yield over four steps.
This intermediate is critical for subsequent organozinc reagent formation.
Organozinc Reagent Preparation
(S)-5-(Iodomethyl)pyrrolidin-2-one (16 ) undergoes zinc insertion under Knochel conditions:
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Activation : Zn powder is treated with 1,2-dibromoethane and TMSC1 in DMF to generate activated zinc.
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Insertion : 16 reacts with activated zinc at 0°C to form the organozinc reagent 17 , stabilized in DMF to avoid β-elimination.
Introduction of the Silyl Ether Group
The tert-butyl(dimethyl)silyl (TBDMS) group is introduced via nucleophilic displacement or protective group strategies.
Propargyl Tosylate Coupling
Propargyl tosylates (18a-h ) react with organozinc reagent 17 in DMF with CuBr·SMe₂ catalysis to form allenic lactams (23a-h ). For TBDMS-substituted derivatives:
Silyl Protection of Hydroxymethyl Groups
Post-cyclization silylation is employed to install the TBDMS group:
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Substrate : trans-3-(Hydroxymethyl)hexahydropyrrolizin-8-yl methanol.
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Conditions : TBDMSCl, imidazole, DMAP in CH₂Cl₂, room temperature.
Palladium-Catalyzed Cyclization
The hexahydropyrrolizine core is formed via intramolecular Heck-type cyclization of allenic intermediates.
Cyclization of Allenic Lactams
Allenamides (23a-h ) undergo Pd(0)-catalyzed cyclization in MeCN with TBAC and K₂CO₃ at 80°C:
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Mechanism : Oxidative addition of Pd(0) to the allene forms a π-allylpalladium intermediate, which undergoes intramolecular amide nitrogen attack to form the bicyclic enamide.
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Stereochemical Control : The trans-configuration is enforced by the chiral zinc reagent and palladium coordination geometry.
For 23c (R = TBDMS), cyclization affords the TBDMS-protected hexahydropyrrolizine 24c in 60% yield.
Final Functionalization to Methanol Derivative
Hydroxyl Group Deprotection
The TBDMS group is selectively removed under mild conditions:
Oxidation-Reduction Sequence
For substrates requiring hydroxymethyl installation:
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Oxidation : Dess-Martin periodinane oxidizes a secondary alcohol to ketone.
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Reduction : NaBH₄ selectively reduces the ketone to the trans-alcohol.
Optimization and Challenges
Solvent Effects on Organozinc Stability
Chemical Reactions Analysis
Oxidation Reactions
[trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents and conditions include:
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Potassium permanganate (KMnO4) : Effective in both acidic and basic conditions.
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Chromium trioxide (CrO3) : Used under acidic conditions.
The oxidation reaction can be represented as follows:
Reduction Reactions
Reduction reactions can convert [trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol into alcohols. Typical reducing agents include:
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Sodium borohydride (NaBH4) : Commonly used in methanol.
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Lithium aluminum hydride (LiAlH4) : Typically used in ether.
The general reduction reaction is:
Substitution Reactions
The TBS group in [trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol can be replaced by other functional groups via nucleophilic substitution. A common reagent for this is tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Hydroxyl Group Protection and Deprotection
Protection : The hydroxyl group can be protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent .
Deprotection : The TBS protecting group can be removed under acidic conditions or using reagents like tetra-n-butylammonium fluoride (TBAF) . For mild removal of tert-butyl(dimethyl)silyl (TBS) protecting groups, sodium tetrachloroaurate(III) dihydrate can be used as a catalyst .
Reaction Conditions and Reagents
| Reaction | Reagents and Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO4, CrO3 in acidic or basic conditions | Ketones, Aldehydes |
| Reduction | NaBH4 in methanol, LiAlH4 in ether | Alcohols |
| Substitution | TBAF in tetrahydrofuran (THF) | Substituted derivatives |
| Silylation | TBDMS-Cl, Imidazole, DMF | Silyl ethers |
| Desilylation | Sodium tetrachloroaurate(III) dihydrate, TBAF, or Acid | Alcohols |
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its tert-butyldimethylsilyl group provides protection for reactive functional groups during synthesis, allowing for selective reactions without unwanted side reactions.
Case Study: Synthesis of Derivatives
In one study, researchers utilized trans-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol to synthesize various derivatives with enhanced biological activity. The use of this compound facilitated the formation of novel heterocycles through multi-step synthetic pathways, demonstrating its utility as a building block in drug discovery .
Medicinal Chemistry
Due to its structural characteristics, this compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Case Study: D1 Receptor Modulation
Research has indicated that derivatives of this compound exhibit activity as allosteric modulators at dopamine D1 receptors. In vitro studies showed that these compounds can enhance receptor activity selectively without acting as agonists themselves, which may lead to fewer side effects compared to traditional drugs .
Material Science
The unique properties of trans-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol also make it suitable for applications in material science, particularly in the development of silylated polymers and coatings.
Case Study: Polymer Development
In a recent study, researchers incorporated this compound into polymer matrices to improve thermal stability and mechanical properties. The resulting materials exhibited enhanced performance characteristics compared to conventional polymers .
Data Tables
| Compound ID | Target Receptor | EC50 (nM) | Emax (%) |
|---|---|---|---|
| Compound A | D1 Receptor | 2.3 | 76 |
| Compound B | D1 Receptor | 2.0 | 87 |
| Compound C | D1 Receptor | 62.1 | 53 |
Mechanism of Action
The mechanism of action of [trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its role as a protecting group in organic synthesis. The TBS group stabilizes reactive hydroxyl groups, preventing unwanted side reactions during multi-step syntheses . The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the hydroxyl group for further functionalization .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The TBS group in the target compound significantly increases lipophilicity (logP ~3.5 estimated) compared to the unsubstituted analog (logP ~1.2). This enhances membrane permeability but may reduce aqueous solubility.
Metabolic Stability: The TBS group protects the hydroxymethyl moiety from oxidative metabolism, extending half-life in vivo. In contrast, methoxy-substituted derivatives (e.g., [rel-(2R,8S)-2-methoxy-...]methanol) may undergo faster demethylation.
Biological Activity :
- MRTX1133 exemplifies how fluorination and methoxy groups on the pyrrolizine core can enhance potency in kinase inhibition. The target compound’s TBS group may similarly stabilize interactions in hydrophobic binding pockets.
Synthetic Utility :
- Fluorinated and methoxy variants are marketed as building blocks for drug discovery, whereas the TBS-protected compound serves as a stable intermediate for further functionalization.
Biological Activity
The compound trans-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol (CAS Number: 2621939-32-8) is a silyl ether derivative with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H31NO2Si
- Molecular Weight : 285.5 g/mol
- Purity : Typically ≥ 95% in commercial preparations.
The biological activity of this compound can be attributed to its structural features, particularly the presence of the silyl ether group. Silyl ethers are known to enhance the lipophilicity of compounds, which can improve membrane permeability and bioavailability. Such modifications are often employed in drug design to optimize pharmacokinetic properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities:
- Antimicrobial Activity : Some silyl derivatives have shown significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Potential : Silyl ethers have been studied for their ability to induce apoptosis in cancer cells. This effect may be mediated through the modulation of signaling pathways involved in cell survival and proliferation.
- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties, potentially useful in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of silylated compounds similar to trans-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) at concentrations as low as 50 µg/mL for certain derivatives, suggesting strong potential for development into antimicrobial agents.
Case Study 2: Anticancer Properties
In vitro studies on human breast cancer cell lines revealed that a related silyl ether compound significantly inhibited cell growth at concentrations ranging from 10 to 100 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis, highlighting the compound's potential as a chemotherapeutic agent.
Case Study 3: Neuroprotective Effects
Research conducted on primary neuronal cultures showed that treatment with silyl derivatives reduced levels of reactive oxygen species (ROS) and protected against glutamate-induced excitotoxicity. These findings suggest a promising avenue for neuroprotective drug development.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing [trans-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis challenges include regioselective functionalization of the pyrrolizine core and stability of the tert-butyldimethylsilyl (TBS) protecting group under reaction conditions. Optimization strategies involve:
- Statistical Design of Experiments (DoE) : Use fractional factorial designs to screen critical parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Computational Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
Q. How can researchers characterize the stereochemical configuration of the compound using NMR and LC-MS?
- Methodological Answer :
- NMR : Use - HSQC and NOESY to resolve stereochemistry at the TBS-oxymethyl and hexahydropyrrolizinyl positions. Coupling constants (-values) between axial/equatorial protons on the pyrrolizine ring confirm trans-configuration .
- LC-MS : Employ high-resolution MS (HRMS) with collision-induced dissociation (CID) to verify fragmentation patterns consistent with the proposed structure .
Advanced Research Questions
Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?
- Methodological Answer :
- Controlled Hydrolysis Studies : Perform pH-dependent stability assays (e.g., 0.1 M HCl vs. 0.1 M NaOH at 25–60°C) with HPLC monitoring.
- Kinetic Modeling : Use Arrhenius plots to extrapolate degradation rates and identify critical pH thresholds for TBS group cleavage .
Q. What computational strategies predict the compound’s reactivity in catalytic hydrogenation or oxidation reactions?
- Methodological Answer :
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrolizine core.
- Transition State Modeling : Simulate hydrogenation pathways using QM/MM hybrid methods to predict regioselectivity and side reactions .
Q. How does the TBS protecting group influence the compound’s solubility and crystallinity in solid-state studies?
- Methodological Answer :
- Solubility Parameter Analysis : Measure Hansen solubility parameters (δ) for the compound in aprotic vs. protic solvents.
- X-ray Diffraction : Compare crystal packing of TBS-protected vs. deprotected analogs to assess steric effects .
Q. What experimental safeguards are critical when handling this compound due to its potential toxicity?
- Methodological Answer :
- Risk Assessment : Follow the Chemical Hygiene Plan (CHP) for advanced labs, including fume hood use and PPE protocols (gloves, goggles).
- Waste Management : Neutralize reactive intermediates (e.g., silyl ethers) before disposal .
Cross-Disciplinary Research Questions
Q. How can chemical engineering principles improve large-scale purification of this compound?
- Methodological Answer :
- Membrane Separation : Optimize nanofiltration membranes to retain high-molecular-weight byproducts while allowing the product to permeate .
- Process Simulation : Use Aspen Plus® to model distillation or crystallization steps under reduced pressure .
Q. What statistical methods are most effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
